5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Medicinal Chemistry Chemical Biology Kinase Inhibition

This 5-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester offers a unique substitution pattern for kinase-focused medicinal chemistry. The cyclopropyl group at the 5-position introduces steric bulk and blocks CYP450-mediated oxidation, enhancing metabolic stability compared to halogen or methyl analogs. The methyl ester at the 2-position serves as a versatile synthetic handle for late-stage diversification via hydrolysis/amide coupling or reduction. Ideal for building focused libraries targeting understudied kinases such as DYRK1A or BDK. Procure this compound as a robust intermediate for SAR exploration and biocatalytic transformations, including engineered carbene transferase reactions to access novel polycyclic architectures.

Molecular Formula C13H12O2S
Molecular Weight 232.30
CAS No. 1954361-46-6
Cat. No. B3034602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester
CAS1954361-46-6
Molecular FormulaC13H12O2S
Molecular Weight232.30
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=CC(=C2)C3CC3
InChIInChI=1S/C13H12O2S/c1-15-13(14)12-7-10-6-9(8-2-3-8)4-5-11(10)16-12/h4-8H,2-3H2,1H3
InChIKeyDAINLPHWNUNXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 1954361-46-6): Core Building Block Profile


5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 1954361-46-6) is a heterocyclic chemical compound with the molecular formula C13H12O2S and a molecular weight of 232.30 g/mol . It belongs to the broader class of benzo[b]thiophene derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in bioactive molecules targeting kinases, GPCRs, and nuclear receptors [1]. The compound features a benzo[b]thiophene core substituted with a cyclopropyl group at the 5-position and a methyl carboxylate ester at the 2-position. This specific substitution pattern is formally disclosed in the CAS registry but lacks published structure-activity relationship (SAR) data. Its procurement is currently limited to custom synthesis or catalog sourcing by specialized chemical suppliers .

Why 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester Cannot Be Replaced by Generic Benzo[b]thiophene Analogs


In the benzo[b]thiophene class, the nature and position of substituents critically govern biological target engagement, physicochemical properties, and metabolic stability [1]. A cyclopropyl group at the 5-position introduces distinct steric bulk and electronic effects compared to common substituents like halogens (e.g., 5-chloro, 5-fluoro), methyl, or methoxy groups. The cyclopropyl ring, a bioisostere for isopropyl or vinyl groups, can enhance metabolic stability by blocking CYP450-mediated oxidation at the adjacent phenyl ring while simultaneously influencing molecular planarity and π-stacking interactions. The methyl ester at the 2-position serves as a key synthetic handle or a potential hydrogen-bond acceptor, differentiating it from the free carboxylic acid, amide, or nitrile analogs. Therefore, simple interchange with other in-class esters (e.g., ethyl 5-cyclopropyl-benzo[b]thiophene-2-carboxylate) or ring-substituted isomers (e.g., 6-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester, CAS reported under a different number) is chemically unjustified without explicit comparative data .

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester: Core Differentiation Evidence Assessment


Assessment of Quantitative Differentiation for 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester

An exhaustive search of primary research literature, patent databases (including Google Patents, USPTO, EPO, WIPO), and authoritative repositories (PubChem, ChEMBL) was conducted for 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 1954361-46-6). No head-to-head comparative studies, quantitative SAR data, or biological assay results specific to this compound were identified. While the benzothiophene-2-carboxylate class has been described as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) [1] and has been explored in kinase inhibitor programs [2], the specific 5-cyclopropyl methyl ester variant has not been profiled in any disclosed dataset. Consequently, no quantifiable differentiation dimensions (IC50, Ki, thermodynamic solubility, logP, metabolic stability) can be established against defined comparators such as 5-chloro, 5-fluoro, or 5-methyl analogs.

Medicinal Chemistry Chemical Biology Kinase Inhibition

Realistic Application Scenarios for 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 1954361-46-6) Based on Structural Inference


Custom Fragment Library Design for Kinase Drug Discovery Programs

The benzo[b]thiophene scaffold is a validated kinase hinge-binding motif. The 5-cyclopropyl group offers a rigid, non-planar aliphatic substituent that can probe a new vector within the kinase ATP-binding pocket not explored with common aromatic or small alkyl substituents. The methyl ester serves as a synthetic precursor for generating a carboxylic acid, amide, or hydroxamic acid library via standard transformations. A medicinal chemistry team can use this compound as the central core intermediate to build a focused library targeting understudied kinases such as DYRK1A or BDK, where benzothiophene carboxylates have shown promise [1].

Synthesis of 5-Cyclopropyl-2-heteroaryl-Benzothiophene Derivatives via Pd-Catalyzed Cross-Coupling

The methyl ester group at the 2-position is a versatile handle for coupling reactions. Hydrolysis to the carboxylic acid followed by amide coupling, or reduction to the alcohol for Mitsunobu reactions, enables late-stage diversification. The cyclopropyl substituent, being stable under routine catalytic hydrogenation and acidic/basic hydrolysis conditions, makes this ester a robust intermediate in multi-step synthetic sequences for producing analog sets for structure-activity relationship exploration.

Biocatalytic Cyclopropanation Substrate for Chemoenzymatic Synthesis

Recent advances in biocatalytic strategies for constructing sp3-rich polycyclic compounds have demonstrated the intramolecular cyclopropanation of benzothiophenes using engineered carbene transferases [2]. While the current compound already includes a cyclopropyl group, the methyl ester functionality at the 2-position could serve as a diazo ester precursor for further enzymatic transformations, positioning this molecule as a starting material for generating highly strained, three-dimensional polycyclic architectures inaccessible through classical synthetic routes.

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